molecular formula C17H25NO4S2 B5078653 N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine

N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine

Cat. No.: B5078653
M. Wt: 371.5 g/mol
InChI Key: ULWSEVKOBANOTM-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine is a complex organic compound with the molecular formula C15H21NO4S2 and a molecular weight of 343.46154 g/mol This compound features a cyclopentyl group, an ethylphenyl group, and a sulfonyl group attached to a thiolan-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylamine with 4-ethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a thiolane derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce primary amines .

Scientific Research Applications

N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-2-13-7-9-15(10-8-13)24(21,22)17-12-23(19,20)11-16(17)18-14-5-3-4-6-14/h7-10,14,16-18H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWSEVKOBANOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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